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molecular formula C13H8Cl2F2N2O3 B1531466 Florpyrauxifen CAS No. 943832-81-3

Florpyrauxifen

Cat. No. B1531466
M. Wt: 349.11 g/mol
InChI Key: XFZUQTKDBCOXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883688B2

Procedure details

To a solution of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinic acid (prepared by the methods described in U.S. Pat. No. 7,314,849 B2; 100 milligrams (mg), 0.29 millimoles (mmol)) in tetrahydrofuran (THF; 1 milliliter (mL)) was added carbonyl diimidazole (51 mg, 0.32 mmol). The reaction mixture was stirred at ambient temperature for 30 minutes (min) when carbon dioxide (CO2) evolution ceased. Benzyl alcohol (62 mg, 0.58 mmol) was added, and the reaction mixture was heated in a benchtop microwave at 90° C. for 20 min The reaction mixture was purified by silica gel chromatography (applied directly to an Isco 40 gram (g) RediSep® column eluting with 0-100% diethyl ether (Et2O) in hexanes) to yield a white solid (147 mg, 78%): mp 132-133° C., 1H NMR (400 MHz, DMSO-d6) δ 7.50-7.33 (m, 6H), 7.29 (dd, J=8.5, 7.1 Hz, 1H), 7.13 (s, 2H), 5.37 (s, 2H), 3.92 (s, 3H); ESIMS m/z 439 ([M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7,314,849 B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
62 mg
Type
reactant
Reaction Step Four
Quantity
51 mg
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([F:8])=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[C:11]([O:16][CH3:17])[C:10]=2[F:18])[N:5]=[C:4]([C:19]([OH:21])=[O:20])[C:3]=1[Cl:22].C(C1NC=CN=1)(C1NC=CN=1)=O.C(=O)=O.[CH2:38](O)[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>O1CCCC1>[NH2:1][C:2]1[C:7]([F:8])=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[C:11]([O:16][CH3:17])[C:10]=2[F:18])[N:5]=[C:4]([C:19]([O:21][CH2:38][C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)=[O:20])[C:3]=1[Cl:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NC(=C1F)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)O)Cl
Step Two
Name
7,314,849 B2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
62 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Five
Name
Quantity
51 mg
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (
WASH
Type
WASH
Details
eluting with 0-100% diethyl ether (Et2O) in hexanes)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC(=C1F)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)OCC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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